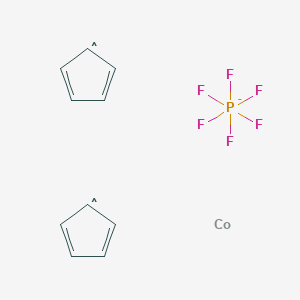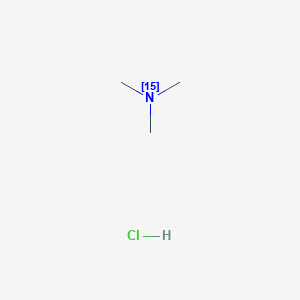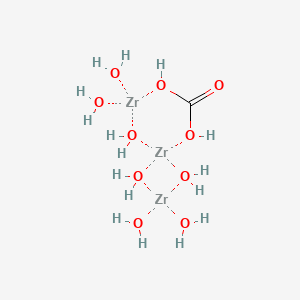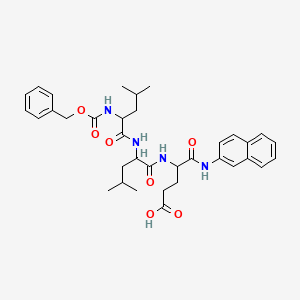
acetic acid;yttrium;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- Its molecular formula is C₂H₄O₂Y with a molecular weight of approximately 148.96 g/mol.
- Yttrium acetate hydrate is a white crystalline substance with a melting point around 285°C .
- It is soluble in water, with a solubility of 100 g/L at 20°C.
Yttrium Acetate Hydrate: (CAS Number: 23363-14-6) is a chemical compound composed of yttrium (Y) cations and acetate (CH₃COO⁻) anions, along with water molecules.
Vorbereitungsmethoden
- There are two common methods for synthesizing yttrium acetate hydrate:
Method 1: Dissolve 10 g of yttrium oxide (Y₂O₃) in 500 mL of 50% acetic acid solution. Heat the mixture using a steam bath. Filter the solution to remove any residual yttrium oxide. Heat the filtrate to evaporate most of the solvent, allowing yttrium acetate hydrate crystals to precipitate. Collect the crystals and dry them under vacuum at 150°C to obtain yttrium acetate.
Method 2: Dissolve 10 g of yttrium acetate hydrate (prepared using Method 1) in 100 mL of anhydrous N,N-dimethylformamide (DMF). Add 150 mL of anhydrous benzene and distill off the benzene-water azeotrope. Yttrium acetate forms as yttrium acetate-DMF complex (Y(CH₃COO)₃·DMF). Collect the crystals, wash them with anhydrous ether, and store them over anhydrous calcium chloride and phosphorus pentoxide.
Analyse Chemischer Reaktionen
- Yttrium acetate hydrate can participate in various chemical reactions, including:
Oxidation and Reduction Reactions: Yttrium acetate can undergo redox reactions, but specific examples would depend on the reaction conditions.
Substitution Reactions: Yttrium acetate can react with other compounds, replacing acetate groups or water molecules.
- Common reagents include acids, bases, and other metal salts.
- Major products formed depend on the specific reaction conditions and reactants.
Wissenschaftliche Forschungsanwendungen
- Yttrium compounds find applications in various fields:
Chemistry: Used as catalysts, precursors for thin films, and in materials science.
Biology: Yttrium ions may interact with biological systems, but research is ongoing.
Medicine: Yttrium-90 is used in targeted radiotherapy for cancer treatment.
Industry: Yttrium compounds contribute to phosphors, ceramics, and superconductors.
Wirkmechanismus
- Yttrium acetate’s mechanism of action depends on its specific application.
- In targeted radiotherapy, yttrium-90 emits beta radiation, damaging cancer cells.
- Further studies are needed to explore other mechanisms.
Vergleich Mit ähnlichen Verbindungen
- Yttrium acetate hydrate is unique due to its combination of yttrium cations, acetate anions, and water molecules.
- Similar compounds include other yttrium salts (e.g., yttrium chloride, yttrium nitrate) and related rare earth compounds.
Eigenschaften
Molekularformel |
C6H14O7Y |
|---|---|
Molekulargewicht |
287.08 g/mol |
IUPAC-Name |
acetic acid;yttrium;hydrate |
InChI |
InChI=1S/3C2H4O2.H2O.Y/c3*1-2(3)4;;/h3*1H3,(H,3,4);1H2; |
InChI-Schlüssel |
FZZMTEUKBRQMDF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.O.[Y] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]acetic acid](/img/structure/B12059632.png)



![3,6-Ditert-butyl-9-[6-(3,6-ditert-butylcarbazol-9-yl)-9-ethylcarbazol-3-yl]carbazole](/img/structure/B12059654.png)



![Fmoc-Ser[GalNAc(Ac)3-|A-D]-OH](/img/structure/B12059669.png)


